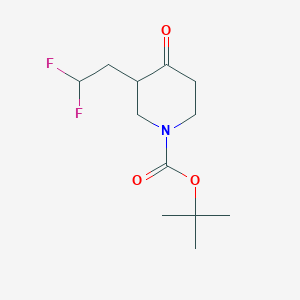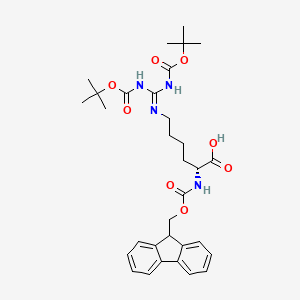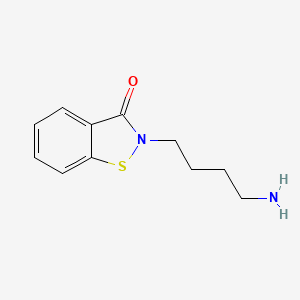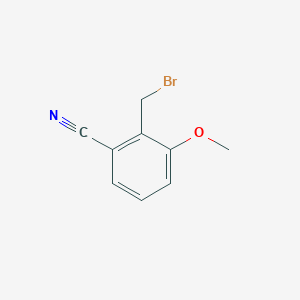
1-Hydroxy-6-methylanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Hydroxy-6-methylanthracene-9,10-dione typically involves the reaction of phthalic anhydride with hydroxyl-substituted benzene in the presence of molten aluminum chloride and sodium chloride . This reaction is carried out under controlled heating and stirring conditions to ensure the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1-Hydroxy-6-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl and methyl positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions are often other anthraquinone derivatives with modified functional groups .
Scientific Research Applications
1-Hydroxy-6-methylanthracene-9,10-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Hydroxy-6-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways. It can undergo hepatic phase I oxidation reactions, resulting in hydroxylation at specific positions on the anthraquinone core . These reactions produce metabolites that can exert biological effects, such as inhibiting specific enzymes or interacting with cellular receptors .
Comparison with Similar Compounds
1-Hydroxy-6-methylanthracene-9,10-dione can be compared with other similar compounds, such as:
5-Hydroxy-2-methylanthraquinone: Another anthraquinone derivative with similar chemical properties.
1,3,8-Trihydroxy-6-methylanthracene-9,10-dione: Known for its antiviral activity.
Rubianthraquinone: A hydroxyanthraquinone isolated from the roots of Rubia yunnanensis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H10O3 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
1-hydroxy-6-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O3/c1-8-5-6-9-11(7-8)14(17)10-3-2-4-12(16)13(10)15(9)18/h2-7,16H,1H3 |
InChI Key |
JJEJSMGPHGEAHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


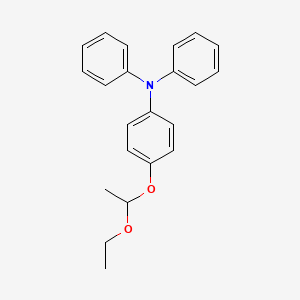
![[1(4H),4'-Bipyridin]-4-one, monoacetate](/img/structure/B13140704.png)
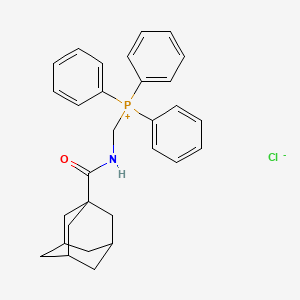
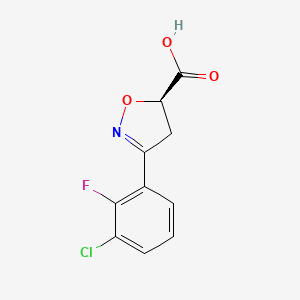
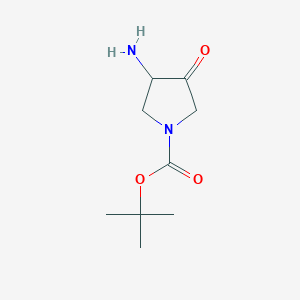
![2-(Diphenylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B13140730.png)
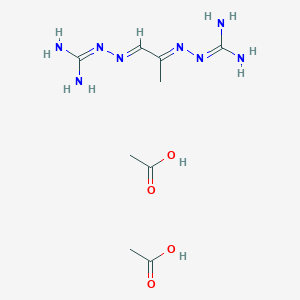
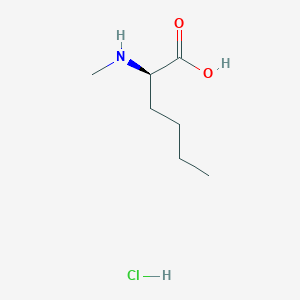
![5-Butyl-8,8,9-trimethylbenzo[de]pyrrolo[2,3-g]isoquinoline-4,6(5H,8H)-dione](/img/structure/B13140754.png)
